molecular formula C6H5BrClN B1331477 5-Bromo-2-chloro-3-methylpyridine CAS No. 29241-60-9

5-Bromo-2-chloro-3-methylpyridine

Cat. No. B1331477
CAS RN: 29241-60-9
M. Wt: 206.47 g/mol
InChI Key: YTSKHJMMNFPBBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative that has not been directly studied in the provided papers. However, its structural analogs have been extensively researched due to their potential as intermediates in the synthesis of complex organic molecules, particularly in medicinal chemistry. These analogs include various halogenated pyridines that have been functionalized or used as scaffolds for further chemical reactions 10.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic amination conditions lead to the substitution of the bromide group . Another approach involves the use of halogen dance reactions to synthesize halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to create pentasubstituted pyridines . Additionally, Stille coupling and bromination reactions have been employed to synthesize brominated bipyridines and bipyrimidines, which are useful for the preparation of metal-complexing molecular rods .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be complex and is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro pyridine has been determined, revealing a trans configuration around the C=N double bond and nearly coplanar benzene and pyridine rings . Similarly, the crystal structure of a bromo-pyridinyl indazole derivative has been elucidated, showing two symmetry-independent molecules with an intramolecular C-H...N hydrogen bond forming an S(6) ring motif .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the position and nature of the halogen substituents. For instance, the reactivity of 5-bromo-2-chloro-3-fluoropyridine towards nucleophiles varies depending on the reaction conditions, allowing for selective substitution at different positions . The reactivity of halogen atoms in dihydroxypyridines has also been studied, demonstrating that the position of the halogen can dictate the outcome of substitution reactions . Furthermore, the amination of 5-bromo-1,7-naphthyridine results in tele-amination and a Chichibabin reaction, highlighting the diverse reactivity patterns of bromo-substituted pyridines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure and the presence of halogen atoms. These compounds typically exhibit high reactivity due to the presence of electron-withdrawing halogen substituents, which can activate the pyridine ring towards nucleophilic substitution reactions 10. The introduction of different halogens can also affect the boiling and melting points, solubility, and stability of these compounds. The crystallographic studies provide insights into the solid-state properties, such as lattice dimensions, space groups, and intermolecular interactions, which can influence the material properties of these compounds .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

5-Bromo-2-chloro-3-methylpyridine has been utilized in the synthesis of complex chemical compounds. For instance, it has been used in the creation of new Schiff base compounds, which are notable for their antibacterial activities. Such compounds, synthesized through condensation reactions, have been characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, contributing significantly to structural chemistry research (Wang et al., 2008).

Halogen Atom Migration Studies

The study of halogen atom migration in halogeno-derivatives of pyridines has been another area of application. This involves investigating the behaviors and transformations of halogen atoms under various conditions, providing insights into the structure and reactivity of halogenated pyridines (H. J. Hertog & J. C. Schogt, 2010).

Halogen-rich Intermediate for Synthesis

5-Bromo-2-chloro-3-methylpyridine serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. These pyridines are important building blocks in medicinal chemistry research, enabling the creation of compounds with desired functionalities for further chemical manipulations (Yong-Jin Wu et al., 2022).

Chemoselective Functionalization

In organic chemistry, chemoselective functionalization is crucial for creating specific compounds. 5-Bromo-2-chloro-3-methylpyridine has been used in studies exploring chemoselective amination, which is vital for synthesizing compounds with precise structural and functional properties (Bryan W. Stroup et al., 2007).

Preparation of Medicines and Pesticides

This compound is also an important intermediate in the preparation of various medicines and pesticides. Studies have explored methods like extraction, distillation, and column chromatography for its purification, indicating its role in pharmaceutical and agrochemical industries (Su Li, 2005).

Safety And Hazards

5-Bromo-2-chloro-3-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

5-Bromo-2-chloro-3-methylpyridine can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may also facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

properties

IUPAC Name

5-bromo-2-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKHJMMNFPBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301312
Record name 5-bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-methylpyridine

CAS RN

29241-60-9
Record name 29241-60-9
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Record name 5-bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-methylpyridine
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Synthesis routes and methods

Procedure details

Compound 76A (1.8 g, 67%) was prepared using a procedure similar to the synthesis of 55A from 5-bromo-3-methyl-pyridin-2-ylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FL Setliff - Journal of Chemical and Engineering Data, 1970 - ACS Publications
The pharmacological significance of nicotinic acid (niacin) has been recognized for decades (4). Since introduction of halogen atoms into biologically active compounds often increases …
Number of citations: 10 pubs.acs.org
Z Časar - Synthesis, 2020 - thieme-connect.com
… Therefore, 5-bromo-2-chloro-3-methylpyridine (228) was reacted with 40% aqueous methylamine at 180 C for 4 h to give aniline derivative 229 in 91% yield. Acylation of the exocyclic …
Number of citations: 43 www.thieme-connect.com
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
… (b) using (1S,5S)-19a and 5-bromo-2-chloro-3-methylpyridine. H NMR (CD 3 OD, 300 MHz)… (b) using (1R,5R)-19a and 5-bromo-2-chloro-3-methylpyridine. H NMR (CD 3 OD, 300 MHz): …
Number of citations: 47 pubs.acs.org
Y Ma, X Chang, S Zhang, P Zhang, T Guo… - European Journal of …, 2024 - Elsevier
… The purchased starting material, 5-bromo-2-chloro-3-methylpyridine (1), was transformed via Suzuki reaction to generate intermediate 2. The ensuing reaction with N-bromosuccinimide …
Number of citations: 3 www.sciencedirect.com
H Ciurla, A Puszko - Chemistry of Heterocyclic Compounds, 1996 - Springer
Three aminohalo-substituted α- and β-picolines, six dihalo-substituted α- and β-picolines, six dihalo-substituted α- and β-picoline N-oxides and six respective dihalo-4-nitropicoline N-…
Number of citations: 2 link.springer.com
JK Sahu, AK Mishra - Current Drug Discovery Technologies, 2019 - ingentaconnect.com
Objective: Ozenoxacin is one of the potent quinolone antibiotics, recently approved by the United States Food and Drug Administration (USFDA) with reported pharmacology to treat the …
Number of citations: 14 www.ingentaconnect.com
AC Flick, HX Ding, CA Leverett… - Journal of medicinal …, 2017 - ACS Publications
… of key stannane 27, which is not commercially available, is depicted in Scheme 5 and began with the conversion of commercially available 5-bromo-2-chloro-3-methylpyridine (30) to …
Number of citations: 63 pubs.acs.org
金田清臣 - Wako Organic Square 21, 2007 - labchem-wako.fujifilm.com
目 次 Page 1 目 次 特別講座 Ru固定化HAP-磁性ナノ粒子ハイブリッド触媒による高効率・高選択的アルコール酸化反応 大阪大学 太陽エネルギー化学研究センター特任教授 金田 清臣.....................…
Number of citations: 2 labchem-wako.fujifilm.com

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